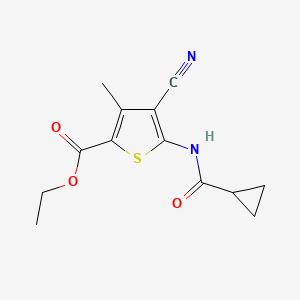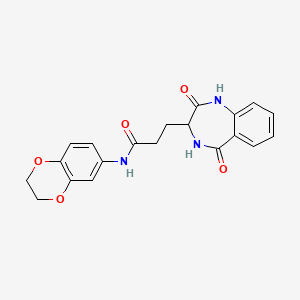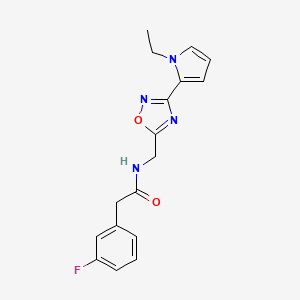![molecular formula C19H27N7O4 B2508622 N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine CAS No. 674350-32-4](/img/structure/B2508622.png)
N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C19H27N7O4 and its molecular weight is 417.47. The purity is usually 95%.
BenchChem offers high-quality N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~4~-(4-ethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity Against Phalaris minor
STK845113: has demonstrated herbicidal activity against Phalaris minor, a weed commonly found in wheat crop fields. Researchers have conducted computational studies to prioritize promising herbicides against the D1 protein of P. minor. Through these studies, they identified twenty-four lead molecules with higher binding affinity and inhibition constants than the reference ligand. Among these leads, eight compounds, including STK845113 , showed comparable physiochemical profiles, better docking scores, and system stability. The lead molecule ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) exhibited herbicidal activity similar to the reference herbicide isoproturon against P. minor .
De Novo Design for Herbicide Discovery
Researchers used computational methods to design novel herbicides based on the binding site of the D1 protein in P. minor. By analyzing molecular dynamics simulations and binding free energy calculations, they identified key amino acids (such as Ala225, Ser226, Phe227, and Asn229) involved in protein-lead complex stabilitySTK845113 emerged as one of the promising compounds for herbicide development .
Photosystem-II D1 Protein Interaction
The binding site of STK845113 on the D1 protein of photosystem-II (PS-II) plays a crucial role in inhibiting electron transfer during photosynthesis. Understanding this interaction provides insights into its herbicidal mechanism .
Whole Plant Assay
Laboratory-controlled whole plant assays confirmed the herbicidal activity of ELC5 (STK845113) against P. minor. Further testing, including pot assays and field assays, could validate its efficacy under real-world conditions .
Selectivity and Potency Optimization
Researchers explored the contribution of different substituents to the potency and selectivity of STK845113 . These efforts aimed to enhance its effectiveness while minimizing off-target effects .
Potential Application in Weed Management
Given the widespread occurrence of P. minor in wheat-growing regions, effective herbicides like STK845113 could significantly contribute to weed management strategies .
properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O4/c1-2-30-15-6-4-14(5-7-15)22-18-16(26(27)28)17(20)23-19(24-18)21-8-3-9-25-10-12-29-13-11-25/h4-7H,2-3,8-13H2,1H3,(H4,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIPLJKEECCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)



![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)
![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)



![4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2508559.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![1,3-Dihydroisoindol-2-yl-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2508562.png)